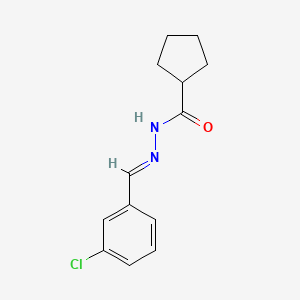![molecular formula C41H26O5S2 B4976565 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}, also known as CPE, is a chemical compound that has been widely used in scientific research. It is a bis-chelating ligand that has been shown to form stable complexes with various metal ions, including copper, zinc, and iron. CPE has been used in a variety of applications, including catalysis, material science, and biomedical research. In
作用機序
The mechanism of action of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} is based on its ability to form stable complexes with metal ions. The resulting complexes can interact with various biological molecules, including proteins, enzymes, and DNA. The interaction between the metal ion complex and the biological molecule can lead to changes in the conformation, activity, and function of the molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} depend on the metal ion complex that is formed. For example, copper-1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} complexes have been shown to exhibit antioxidant activity and to protect cells from oxidative stress. Zinc-1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} complexes have been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and carbonic anhydrases. Iron-1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} complexes have been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} in lab experiments include its stability, solubility, and ability to form stable complexes with various metal ions. The limitations of using 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} in lab experiments include its toxicity at high concentrations and the potential for interference with other biological molecules.
将来の方向性
There are several future directions for the use of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} in scientific research. One direction is the development of novel materials based on 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} and its metal ion complexes. Another direction is the use of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} as a chelating agent for the delivery of metal ions to specific cells and tissues. Additionally, the potential use of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} in the treatment of various diseases, including cancer and neurodegenerative diseases, is an area of active research.
合成法
The synthesis of 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} involves the condensation of 4,4'-dithiodiphenylamine and 4,4'-dioxo-2,2'-dithiobis(acetophenone) in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. The purity of the product can be determined by various analytical methods, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} has been used in a variety of scientific research applications, including catalysis, material science, and biomedical research. In catalysis, 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} has been shown to form stable complexes with various metal ions, which can be used as catalysts in a variety of reactions. In material science, 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} has been used as a building block for the synthesis of novel materials with unique properties. In biomedical research, 1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione} has been used as a chelating agent for the delivery of metal ions to cells and tissues.
特性
IUPAC Name |
1-[4-[4-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]benzoyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O5S2/c42-37(27-11-15-29(16-12-27)38(43)40(45)31-19-23-35(24-20-31)47-33-7-3-1-4-8-33)28-13-17-30(18-14-28)39(44)41(46)32-21-25-36(26-22-32)48-34-9-5-2-6-10-34/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPKEQEJJSOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C(=O)C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B4976494.png)
![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4976509.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4976520.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)


![2,3-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4976545.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4976574.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)